

Use of cryolite in the formulation of pesticides and insecticides

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Compound of Interest

Compound Name: *Trisodium hexafluoroaluminate*

Cat. No.: *B083025*

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Application Notes and Protocols for Cryolite-Based Pesticides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryolite, a naturally occurring or synthetically produced mineral with the chemical name sodium aluminofluoride (Na_3AlF_6), has a long history of use as an insecticide.[1] It functions as a stomach poison, primarily targeting chewing insect pests. Its mode of action, which relies on ingestion of treated foliage, makes it relatively selective, with minimal impact on beneficial insects that do not feed on plant tissues.[1] This document provides detailed application notes and experimental protocols for the use of cryolite in pesticide and insecticide formulations.

Cryolite is registered for use on a variety of agricultural and ornamental crops, including fruits, vegetables, and citrus.[1][2] It is formulated as wettable powders and dusts for application via ground or aerial equipment.[3] The active toxicant is the fluoride ion, which is released upon ingestion and disrupts critical physiological processes in the target insect.[4]

Data Presentation

Table 1: Toxicity of Fluoride Compounds to Insects

Compound	Insect Species	Life Stage	Value	Exposure Time	Reference
Sodium Fluoride (NaF)	Spodoptera frugiperda (Sf9 cells)	Cell Culture	IC ₅₀ : 5.919 x 10 ⁻³ M	72 hours	[1]
Cryolite	Drosophila melanogaster	Larvae	LC ₅₀ : ~38,000 µg/mL	72 hours	

Note: Data on the specific LC₅₀/LD₅₀ of cryolite for many target pest species is not readily available in the public domain. The provided data indicates the toxicity of the active fluoride ion to insect cells and a non-target insect larva.

Table 2: General Application Rates for Cryolite Formulations

Formulation Type	Application Rate (lbs/acre)	Target Crops
Wettable Powder/Dust	6 - 50	Fruits, Vegetables, Ornamentals
Wettable Powder (Prokil® Cryolite 96)	8 - 16	Grapes, Broccoli, Melons, Peppers, Citrus
Dust (Prokil Cryolite 50 Dust)	15 - 38	Lettuce, various vegetables

Application rates are highly dependent on the specific crop, target pest, and local regulations. Always consult the product label for specific instructions.[3][5][6]

Experimental Protocols

Protocol 1: Insect Bioassay for Efficacy Determination (Diet Incorporation Method)

This protocol is a generalized method for determining the lethal concentration (LC₅₀) of cryolite against a target chewing insect pest.

1. Materials:

- Technical grade cryolite
- Artificial diet specific to the target insect species
- Acetone (or other suitable solvent)
- Petri dishes or multi-well plates
- Second or third instar larvae of the target insect
- Camel's hair brush
- Incubator with controlled temperature, humidity, and photoperiod

2. Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of cryolite in acetone. The concentration will depend on the expected toxicity.
- **Diet Preparation:** Prepare the artificial diet according to the specific requirements of the insect species. While the diet is still liquid and cooling, add the appropriate volume of the cryolite stock solution to achieve a range of concentrations (e.g., 5-7 concentrations) and a control with only acetone. Mix thoroughly to ensure even distribution.
- **Pouring Plates:** Pour the treated and control diets into Petri dishes or the wells of multi-well plates. Allow the diet to solidify.
- **Insect Infestation:** Once the diet is set, carefully place one larva in each Petri dish or well using a camel's hair brush.
- **Incubation:** Place the bioassay containers in an incubator set to the optimal conditions for the insect's development.
- **Mortality Assessment:** Record larval mortality at 24, 48, and 72-hour intervals. Larvae that are unable to move when prodded with the brush are considered dead.

- **Data Analysis:** Use probit analysis to calculate the LC_{50} value, which is the concentration of cryolite that causes 50% mortality in the test population.

Protocol 2: Residue Analysis of Fluoride in Plant Material using an Ion-Selective Electrode (ISE)

This protocol outlines a method for determining fluoride residues from cryolite applications on crops.

1. Materials:

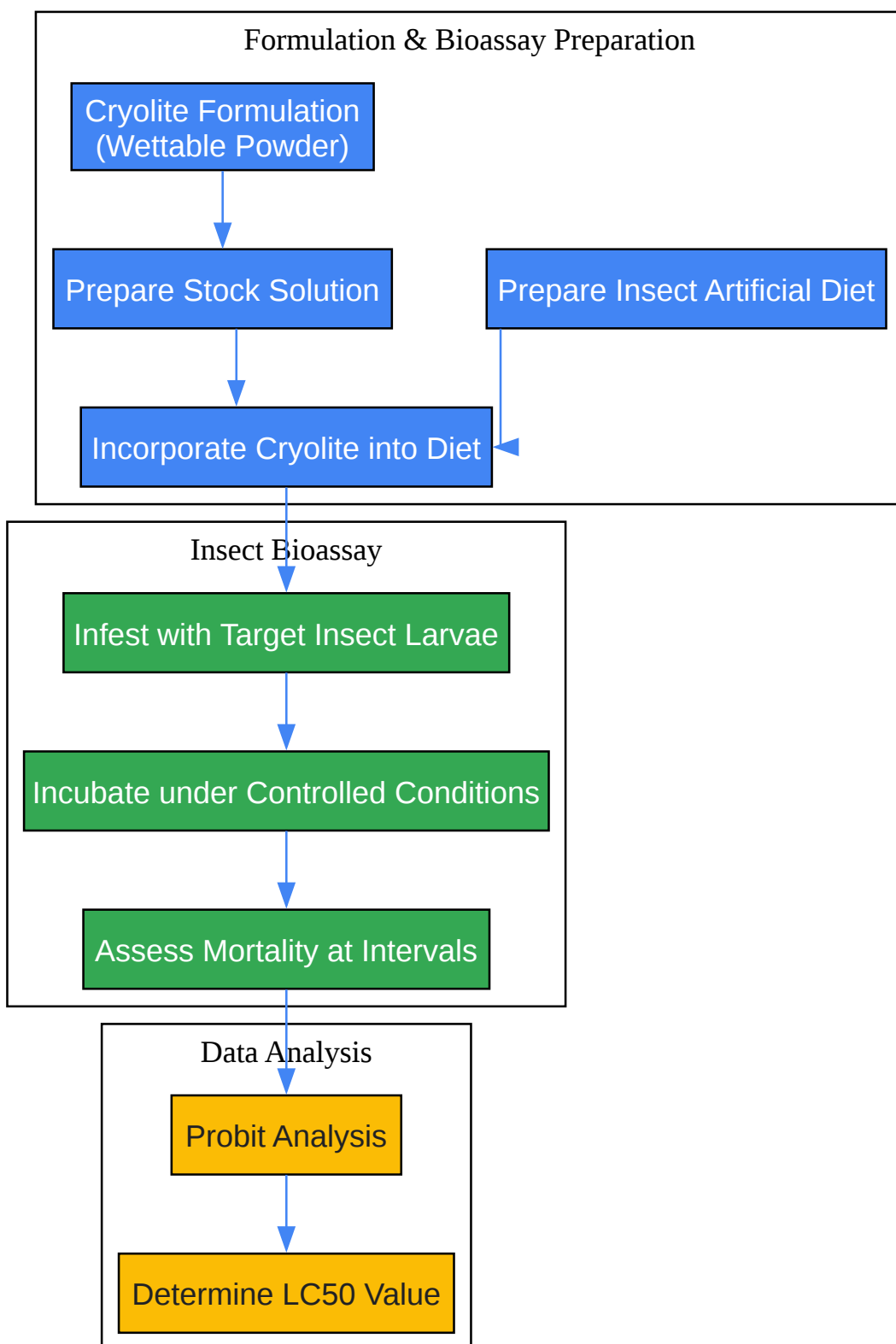
- Fluoride ion-selective electrode (ISE) and reference electrode
- pH/ion meter
- Blender or homogenizer
- Muffle furnace
- Beakers, volumetric flasks, and other standard laboratory glassware
- Perchloric acid (0.1 N)
- Total Ionic Strength Adjustment Buffer (TISAB)
- Fluoride standard solutions
- Calcium hydroxide

2. Procedure:

- **Sample Preparation:**
 - Collect a representative sample of the treated plant material.
 - Dry the sample in an oven at a low temperature (e.g., 60-70°C) until a constant weight is achieved.

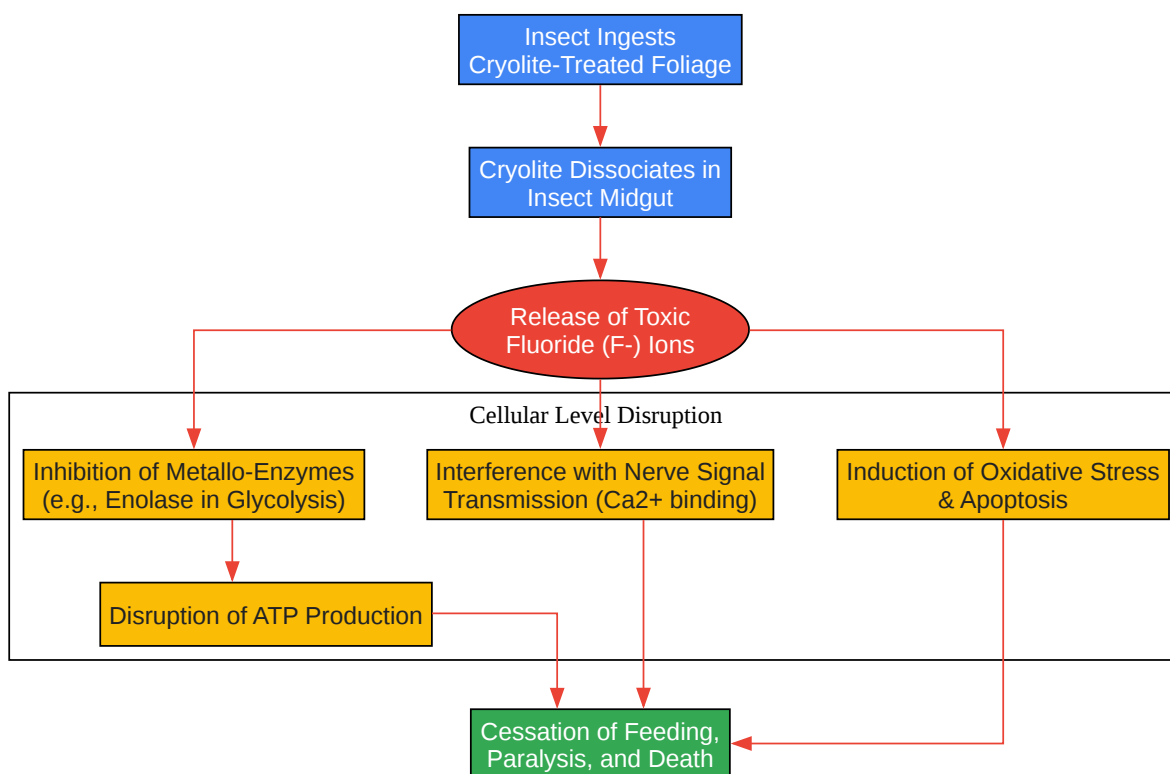
- Grind the dried sample to a fine powder.
- Ashing and Extraction:
 - Weigh a known amount of the powdered sample into a crucible.
 - Add calcium hydroxide as a fixative to prevent fluoride volatilization.
 - Ash the sample in a muffle furnace.
 - Alternatively, for a more rapid extraction, stir a known weight of the dried vegetation with 0.1 N perchloric acid for 20 minutes at room temperature.^[7]
- Measurement:
 - Dissolve the ash in a suitable acid or use the perchloric acid extract directly.
 - Transfer the solution to a beaker and add TISAB. TISAB adjusts the pH and ionic strength of the solution and de-complexes fluoride from interfering ions like aluminum and iron.
 - Immerse the fluoride ISE and reference electrode in the solution.
 - Record the millivolt reading once it has stabilized.
- Quantification:
 - Prepare a calibration curve using a series of standard fluoride solutions.
 - Determine the fluoride concentration in the sample by comparing its millivolt reading to the calibration curve.
 - Alternatively, use the method of standard additions for samples with complex matrices.^[7]

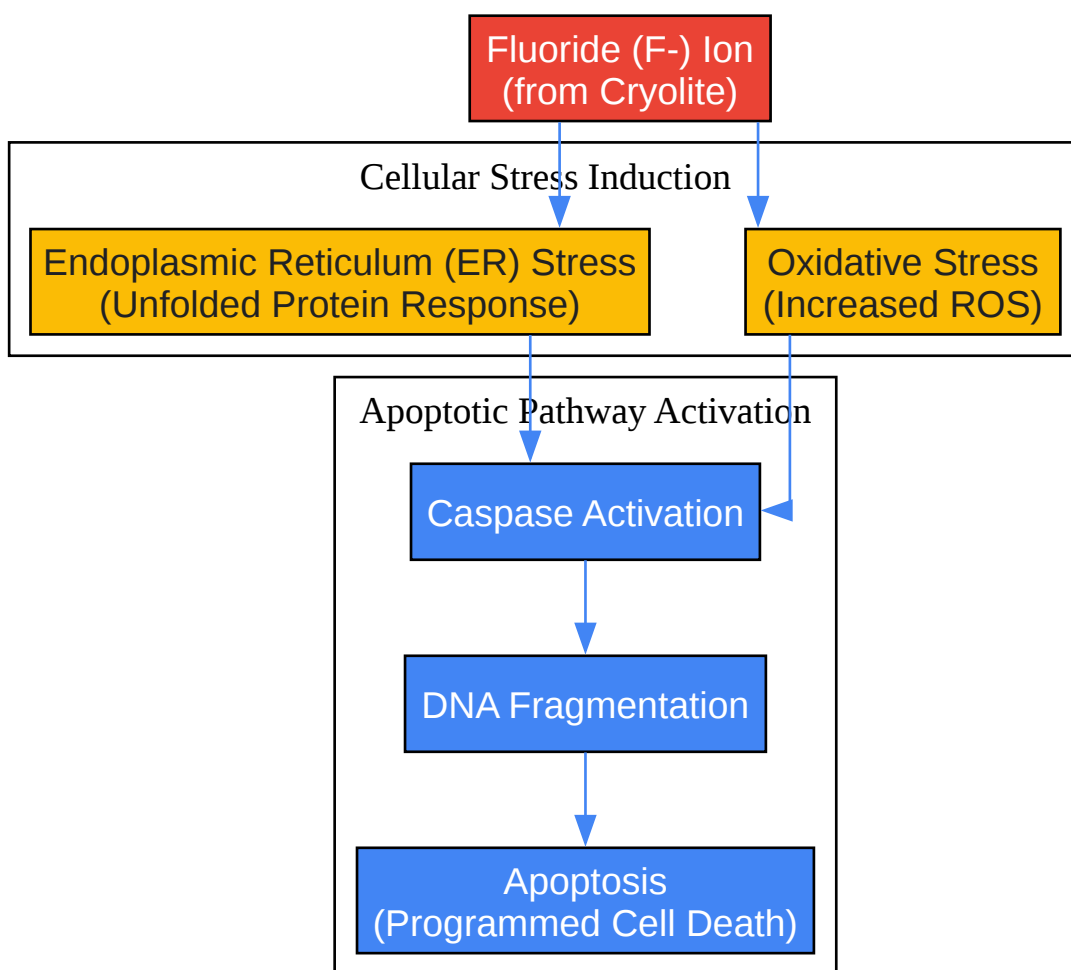
Mandatory Visualizations



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Workflow for Cryolite Insecticide Bioassay.





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